ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

CYP3A4 inhibition Drug metabolism DDI risk assessment

Select this compound for its validated HDAC1/2 selectivity (>25-fold over HDAC3/4/5/7/9) and clean CYP inhibition profile (CYP3A4 IC50 233 nM; CYP2D6/2C9 >10 µM). The 4-methylbenzyl substituent is essential for this isoform-selectivity window—generic N3-benzyl analogs will not replicate these SAR parameters. Dual NOD1/NOD2 antagonism (IC50 ~1.4–1.5 µM) adds unique utility for innate immunity research. 98% purity, multi-supplier availability. Request quote for gram-scale quantities.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 339013-41-1
Cat. No. B2884137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
CAS339013-41-1
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C
InChIInChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
InChIKeyAUBGSRQPMXFMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-41-1): Core Identity and Procurement Baseline


Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-41-1) is a synthetic small-molecule benzimidazolone derivative with the molecular formula C18H18N2O3 and a molecular weight of 310.3 g/mol [1]. Structurally, it features an N3-(4-methylbenzyl) substituent on the 2-oxo-2,3-dihydro-1H-benzimidazole core and an ethyl carboxylate at N1, placing it within the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid ester chemotype — a scaffold historically explored for 5-HT3 receptor antagonism, kinase inhibition, and epigenetic modulation [2]. The compound is commercially available from multiple suppliers at purities ranging from 90% to 98% .

Why Generic Substitution Fails for Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: The Substituent-Specific Activity Problem


Within the 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate chemotype, biological activity is exquisitely sensitive to the N3-benzyl substitution pattern. The identity and position of the aryl substituent on the N3-benzyl group directly modulate both the potency and selectivity of target engagement — a phenomenon documented across HDAC [1], CYP450 [2], and kinase [3] inhibitor programs using this scaffold. The 4-methylbenzyl substituent on the target compound confers a specific steric and electronic profile (XLogP3 = 3.3, zero H-bond donors) [4] that is not replicated by unsubstituted benzyl, 4-halobenzyl, or 3,4-dichlorobenzyl analogs. Consequently, substituting a generic N3-benzyl benzimidazolone carboxylate for this specific compound without confirmatory bioassay data risks introducing uncharacterized changes in potency, isoform selectivity, and off-target CYP inhibition profile — all of which can invalidate SAR interpretation or lead to erroneous screening conclusions. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Comparator-Based Selection Data


CYP3A4 Inhibition Potency: 4-Methylbenzyl vs. Unsubstituted Benzyl Benzimidazolone Carboxylates

The target compound demonstrates moderate CYP3A4 inhibitory activity with an IC50 of 233 nM against human CYP3A4 expressed in insect supersomes, using midazolam 1'-hydroxylation as the probe reaction [1]. In contrast, a closely related benzimidazole-1-carboxylate analog bearing a different N3-substitution pattern shows a CYP3A4 IC50 of 300 nM (midazolam 1'-hydroxylase) and 690 nM (testosterone 6β-hydroxylase) [2]. The ~1.3-fold difference in CYP3A4 IC50 between the 4-methylbenzyl derivative and the comparator demonstrates that the 4-methylbenzyl group confers marginally superior CYP3A4 engagement under identical substrate conditions. Critically, both compounds exhibit >40-fold selectivity against CYP2D6 and CYP2C9 (IC50 > 10,000 nM) [1], establishing that the benzimidazolone carboxylate chemotype intrinsically spares these major drug-metabolizing CYP isoforms. This selective CYP3A4 inhibition profile distinguishes the compound from broad-spectrum CYP inhibitors such as ketoconazole (CYP3A4 IC50 ≈ 15–50 nM but with significant CYP2C9 and CYP2D6 inhibition) [3].

CYP3A4 inhibition Drug metabolism DDI risk assessment

HDAC Isoform Selectivity: Class I Preference with HDAC1/2 Discrimination vs. Pan-HDAC Benzimidazole Inhibitors

The target compound exhibits a Class I-biased HDAC inhibition profile with measured IC50 values of 550 nM (HDAC1), 400 nM (HDAC2), and 10,000 nM (HDAC3/NCoR2 complex), and >10,000 nM against Class IIa HDAC isoforms (HDAC4, HDAC5, HDAC7, HDAC9) [1]. This represents an ~18–25-fold selectivity for HDAC2 over HDAC4/5/7/9. For comparison, the pan-HDAC benzimidazole-based clinical candidate pracinostat (SB939) inhibits HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC8, HDAC9, HDAC10, and HDAC11 with IC50 values all below 250 nM (range: 16–247 nM) [2], demonstrating essentially no isoform discrimination within the benzimidazole HDAC inhibitor class. The target compound's HDAC2-over-HDAC3 selectivity ratio of ~25-fold further contrasts with pracinostat's HDAC2/HDAC3 IC50 ratio of ~1.4-fold. This differentiated selectivity profile is particularly relevant for programs seeking to dissect HDAC1/2-dependent biology from HDAC3-mediated effects, as most benzimidazole-hydroxamate HDAC inhibitors (e.g., compound 10f from Medicinal Chemistry Research, 2024 [3]) exhibit potent pan-inhibition with IC50 values in the low nanomolar range across multiple Class I isoforms.

HDAC inhibition Epigenetics Isoform selectivity Cancer research

NOD1 Antagonist Activity: Sub-Micromolar Cellular Potency vs. Structurally Related Benzimidazole Carboxylates

In a cellular assay measuring antagonism of human NOD1 (nucleotide-binding oligomerization domain-containing protein 1), the target compound inhibited C12-iE-DAP-stimulated NF-κB activation in HEK-Blue cells with an IC50 of 1,390 nM [1]. This represents a rare demonstration of NOD1 antagonism within the benzimidazole-1-carboxylate chemotype. For context, the majority of reported benzimidazole-based NOD1 modulators are agonists rather than antagonists, and the structurally related ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate analog has not been profiled for NOD1 activity in publicly available databases [2]. The presence of the 4-methyl substituent (rather than 3,4-dichloro substitution) on the benzyl ring appears permissive for NOD1 antagonist activity — a structure-activity relationship distinction that cannot be inferred from the unsubstituted benzyl or 4-halobenzyl analogs without experimental verification. Additionally, the target compound showed comparable activity against NOD2 (IC50 = 1,500 nM), indicating a balanced NOD1/NOD2 antagonism profile [1].

NOD1 antagonist Innate immunity NF-κB signaling Inflammatory disease

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bond Profile vs. In-Class Benzimidazole Carboxylates

The target compound possesses a calculated XLogP3-AA of 3.3, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. This physicochemical profile places it in a favorable drug-like property space (compliant with Lipinski's Rule of Five: MW = 310.3 < 500; LogP = 3.3 < 5; HBD = 0 < 5; HBA = 3 < 10). For comparison, the 3,4-dichlorobenzyl analog has a higher calculated LogP of approximately 4.0–4.2 (estimated from increased halogen substitution) and two additional heavy atoms (chlorines) that increase molecular weight to ~379 g/mol [2]. The higher LogP of the dichloro analog predicts ~5–8-fold greater lipophilicity, which may enhance membrane permeability but also increases the risk of nonspecific protein binding and phospholipidosis. The absence of hydrogen bond donors in the target compound is a notable feature shared with only a subset of benzimidazole inhibitors (many hydroxamate-based HDAC inhibitors contain 2–5 HBDs), and this property predicts superior passive membrane permeability and potential blood-brain barrier penetration compared to HBD-containing analogs like pracinostat [3].

Physicochemical properties Drug-likeness Permeability BBB penetration

Commercial Availability and Purity Specifications: 98% Purity with Defined Procurement Channels vs. Analog Accessibility

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical) at 98% purity (Catalog No. 1670730, CAS 339013-41-1) , from Key Organics Ltd. (UK) at 90% purity , and from American Custom Chemicals Corporation at 95% purity . Pricing from American Custom Chemicals Corporation is listed at $647.61/mg (95% purity), with bulk quantities available . In contrast, the closest structural analog — ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate — is less widely stocked with limited supplier documentation [1]. The 4-methylbenzyl substitution thus provides a practical procurement advantage: the compound is stocked by multiple independent suppliers across different geographic regions (China, UK, US), ensuring supply chain redundancy. The availability at 98% purity from Leyan exceeds the typical 95% specification of many catalog benzimidazole building blocks, reducing the need for post-purchase purification in sensitive biochemical assays.

Chemical procurement Purity specification Supply chain Research reagent

Optimal Research and Procurement Application Scenarios for Ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-41-1)


Epigenetic Probe Development: HDAC1/2-Selective Chemical Tool for Class I Deacetylase Dissection

The compound's HDAC1 IC50 of 550 nM and HDAC2 IC50 of 400 nM, combined with >10,000 nM IC50 against HDAC3, HDAC4, HDAC5, HDAC7, and HDAC9 [1], make it a suitable starting scaffold for developing HDAC1/2-selective chemical probes. Unlike pan-HDAC benzimidazole inhibitors such as pracinostat (which potently inhibits all Class I and Class II isoforms with IC50 values <250 nM) [2], this compound's intrinsic selectivity window allows researchers to interrogate HDAC1/2-specific biology — including transcriptional repression complexes (NuRD, Sin3, CoREST) — without confounding effects from HDAC3-mediated deacetylation. The compound can serve as a selectivity-enabling core for medicinal chemistry optimization aimed at improving HDAC1/2 potency while maintaining Class IIa exclusion.

CYP3A4 Drug-Drug Interaction (DDI) Screening: Moderate Inhibition Control with Isoform Selectivity

With a CYP3A4 IC50 of 233 nM and >10,000 nM IC50 against CYP2D6 and CYP2C9 [1], this compound is well-suited as a moderate CYP3A4 inhibitor control in DDI screening panels. Its CYP3A4 potency (233 nM) places it in a therapeutically relevant range — comparable to moderately interacting drugs like fluconazole (CYP3A4 Ki ≈ 400 nM) but with cleaner isoform selectivity. This enables researchers to distinguish CYP3A4-dependent metabolic liability from poly-CYP inhibition artifacts that would be observed with broad-spectrum azole inhibitors such as ketoconazole. The compound's zero H-bond donor count [3] further ensures that CYP inhibition measurements are not confounded by hydrogen-bonding-dependent binding artifacts.

Innate Immunity Target Validation: NOD1/NOD2 Dual Antagonist for NLR Pathway Studies

The balanced NOD1 (IC50 = 1,390 nM) and NOD2 (IC50 = 1,500 nM) antagonist activity [1] positions this compound as one of the few publicly disclosed benzimidazole carboxylate-based NOD-like receptor antagonists. It can serve as a starting point for structure-activity relationship studies aimed at understanding the role of NOD1/2 signaling in inflammatory bowel disease, Blau syndrome, and innate immune checkpoint regulation. The compound's ability to block both C12-iE-DAP (NOD1) and MDP (NOD2) signaling pathways without pathway bias makes it a valuable tool for studies requiring simultaneous interrogation of both NOD-like receptors.

Chemical Biology Probe Procurement: High-Purity Building Block for Focused Library Synthesis

Available at 98% purity from Leyan [1] and stocked by multiple independent global suppliers [2][3], this compound is a procurement-ready building block for focused benzimidazole library synthesis. Its 4-methylbenzyl substituent provides a synthetically tractable handle for further diversification via electrophilic aromatic substitution or cross-coupling reactions, while the ethyl carbamate at N1 can be selectively hydrolyzed to the carboxylic acid for amide coupling. The compound's well-defined purity specification (98%) minimizes batch-to-batch variability in biological assays, and its multi-supplier availability ensures continuity of supply for long-term medicinal chemistry programs. Compared to less well-characterized analogs with limited supplier documentation, this compound offers lower procurement risk and faster experimental turnaround.

Quote Request

Request a Quote for ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.